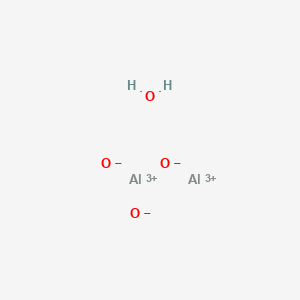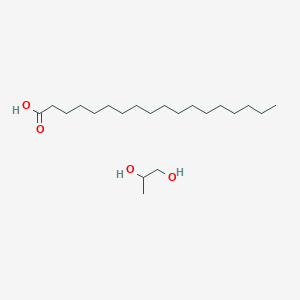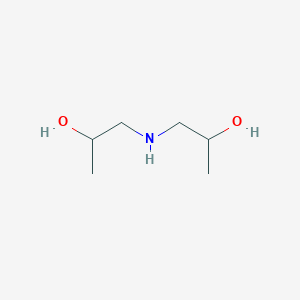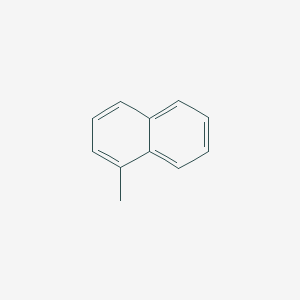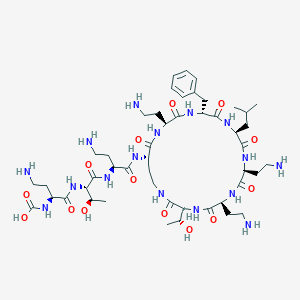
Direct blue 86
Overview
Description
Direct Blue 86, also known as Solvent Blue 38, is a myelin-sheath stain that is commonly used in microscopy to detect demyelination in the central nervous system . It is also used as a commercial dye in the printing of cotton and mucilage glue fabrics . This organometallic dye is frequently used with cellulose fibers and has antibacterial properties, particularly towards E. Coli .
Molecular Structure Analysis
The molecular formula of this compound is C32H14CuN8Na2O6S2 . Its molecular weight is 780.17 g/mol . The structure of this compound includes a complex arrangement of carbon, hydrogen, copper, nitrogen, sodium, oxygen, and sulfur atoms .
Chemical Reactions Analysis
This compound is soluble in water and ethanol . It reacts with strong hydrochloric acid to form a blue precipitate and turns dark blue when sodium hydroxide is added . The dye can be absorbed by cellulose hydrogels in a batch equilibrium process . The absorption process is influenced by factors such as pH, time of contact, hydrogel dosage, starting concentration of the dye, and absorption temperature .
Physical And Chemical Properties Analysis
This compound appears as a dark blue powder . It has good water solubility and the solution is lake blue . It is slightly sensitive to hard water .
Scientific Research Applications
Removal from Aqueous Solutions Using Activated Carbon from Orange Peel : Direct Blue 86 can be effectively removed from wastewater using activated carbon developed from orange peel. This method is cost-effective and environmentally friendly (Nemr, Abdelwahab, El-Sikaily, & Khaled, 2009).
Degradation in Wastewater Using Ozone and Ultraviolet Light : Ozone and ultraviolet light can effectively degrade this compound in synthetic wastewater. The efficiency of this process is influenced by pH, dye concentration, and reaction time (Hassaan, Nemr, & Madkour, 2017).
Interaction with Cationic Surfactant Micelles : The solubilization of this compound in cationic surfactant micelles, specifically cetyltrimethylammonium bromide (CTAB), has been studied. This process is spontaneous, driven by entropy increase, and indicates the efficiency of CTAB in solubilizing and binding the dye (Usman et al., 2022).
Biosorption onto Novel Biosorbents : Crataegus azarolus stones have been used for the biosorption of this compound from aqueous medium. This method is an efficient, economical, and ecological alternative for treating industrial wastewaters containing anionic dyes (Boudechiche, Yazid, Trari, & Sadaoui, 2017).
Adsorption Using Alginate Encapsulated Activated Carbon from Peanut Shell : Alginate encapsulated activated carbon from waste peanut shell shows enhanced removal efficiency for this compound compared to unmodified adsorbents. This method is cost-effective and suitable for aqueous solution treatment (Garg, Majumder, Kumar, & Sarkar, 2019).
Mechanism of Action
Target of Action
Direct Blue 86, also known as Solvent Blue 38, primarily targets the myelin sheath in the central nervous system . The myelin sheath is a protective layer that surrounds the nerves and aids in the efficient transmission of electrical impulses. This compound is commonly used as a stain in microscopy to detect demyelination, a condition where the myelin sheath is damaged .
Mode of Action
This compound interacts with its target, the myelin sheath, by binding to it and staining it. This staining allows for the visualization of the myelin sheath under a microscope, making it possible to detect any demyelination .
Biochemical Pathways
Its primary function as a stain suggests that it may interact with the lipids and proteins present in the myelin sheath, allowing it to bind and provide a visual contrast under a microscope .
Result of Action
The primary result of this compound’s action is the staining of the myelin sheath, which allows for the detection of demyelination in the central nervous system . This can be crucial in the diagnosis and study of neurological conditions such as Multiple Sclerosis, where demyelination is a key characteristic.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the dyeing process of this compound is simple and efficient, with good light and wash fastness . This makes it widely used in textile dyeing and printing . .
Safety and Hazards
Direct Blue 86 is a flammable material and can cause irritation to the skin, eyes, and respiratory system . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .
Biochemical Analysis
Biochemical Properties
Direct Blue 86 interacts with various biomolecules in its applications. For instance, in the context of staining myelin sheaths, it likely interacts with lipids and proteins that constitute the myelin sheath
Cellular Effects
This compound has been reported to exhibit antimicrobial properties, making it suitable for bacterial control in wastewater treatment This suggests that this compound may interact with bacterial cells and influence their function
Molecular Mechanism
It is known that this compound forms strong molecular bonds on the fiber surface, resulting in long-lasting vibrant colors This suggests that this compound may interact with biomolecules at the molecular level
Temporal Effects in Laboratory Settings
This compound exhibits excellent dyeing performance and stability
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Direct blue 86 involves the condensation of 4-nitrobenzene-1,3-diamine with 2,4-dihydroxybenzoic acid followed by diazotization and coupling with 2-naphthol.", "Starting Materials": [ "4-nitrobenzene-1,3-diamine", "2,4-dihydroxybenzoic acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "2-naphthol", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-nitrobenzene-1,3-diamine with 2,4-dihydroxybenzoic acid in the presence of sodium hydroxide to produce the intermediate product.", "Step 2: Diazotization of the intermediate product with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 3: Coupling of the diazonium salt with 2-naphthol in the presence of sodium hydroxide to produce Direct blue 86.", "Step 4: Purification of the product by recrystallization from ethanol." ] } | |
CAS RN |
1330-38-7 |
Molecular Formula |
C32H14CuN8O6S2.2Na C32H14CuN8Na2O6S2 |
Molecular Weight |
780.2 g/mol |
IUPAC Name |
copper;disodium;2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10(40),11,13,15,17,19,21(38),22(27),23,25,28,30,32,34-nonadecaene-6,24-disulfonate |
InChI |
InChI=1S/C32H16N8O6S2.Cu.2Na/c41-47(42,43)15-9-11-21-23(13-15)32-38-28-20-8-4-2-6-18(20)26(34-28)36-30-22-12-10-16(48(44,45)46)14-24(22)31(40-30)37-27-19-7-3-1-5-17(19)25(33-27)35-29(21)39-32;;;/h1-14H,(H2-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46);;;/q-2;+2;2*+1/p-2 |
InChI Key |
LSASILAMYYWGBH-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)C9=C4C=CC(=C9)S(=O)(=O)[O-].[Na+].[Na+].[Cu+2] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)C9=C4C=CC(=C9)S(=O)(=O)[O-].[Na+].[Na+].[Cu+2] |
Other CAS RN |
1330-38-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Direct Blue 86?
A1: this compound has a molecular formula of C32H16CuN8O12S4Na4 and a molecular weight of 992.14 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Several studies have characterized this compound using techniques like UV-Vis spectrophotometry [, , , , , , , , , , , ] and FTIR spectroscopy [, , ]. These analyses provide insights into the dye's structure and interactions with other molecules.
Q3: What are the main applications of this compound?
A3: this compound is primarily used as a dye in the textile industry for coloring cotton fabrics due to its ease of application and low cost [, ].
Q4: Does this compound exhibit antibacterial properties when applied to cotton fabrics?
A4: Research suggests that this compound, when used in conjunction with the cationic antibacterial agent cetyltrimethylammonium bromide (CTAB), can impart antibacterial properties to cotton fabrics []. This effect was observed against both S. aureus and E. coli bacteria.
Q5: How does the presence of supporting electrolytes affect the electrochemical oxidation of this compound?
A5: Studies have demonstrated that the type of supporting electrolyte significantly influences the color removal efficiency of this compound during electrochemical oxidation. KCl was found to be the most effective, achieving a removal efficiency of 99.76% [].
Q6: Can this compound be incorporated into sol-gel silica materials?
A6: Research exploring the dyeing behavior of sol-gel silica materials has shown that this compound can be successfully incorporated into these materials []. This finding suggests potential applications in areas like optical sensing and drug delivery.
Q7: Why is the removal of this compound from wastewater important?
A7: this compound, like many textile dyes, is a complex organic pollutant that can have detrimental effects on aquatic life and potentially human health if discharged untreated into water bodies [, , , , ]. Its removal is crucial to mitigate these risks.
Q8: What are some effective methods for removing this compound from wastewater?
A8: Numerous studies have investigated various methods for the removal of this compound from aqueous solutions, including:
- Adsorption: Utilizing materials like activated carbon derived from various sources such as coconut coir [], manioc husk [], orange peel [], peanut shell [], and Pterocladia capillacea [], as well as novel materials like magnetic gel composites based on sodium alginate [], and composites of sodium alginate with guar gum and iron coated activated alumina [].
- Advanced Oxidation Processes (AOPs): Employing techniques like UV/TiO2 photocatalysis [, ], ozone treatment [], and persulfate oxidation catalyzed by modified biochar [].
- Electrochemical Oxidation: Using techniques like electro-Fenton process [] and electrooxidation with Ti/IrO2/RuO2 anodes [].
- Micellar Enhanced Ultrafiltration (MEUF): Employing cationic surfactants to enhance the removal of this compound through ultrafiltration [].
- Biosorption: Utilizing natural materials like shrimp chitosan [], agave bagasse [], and heat-treated fungal biomass [] as eco-friendly adsorbents.
Q9: How does the pH of the solution affect the adsorption of this compound?
A9: The pH of the solution plays a crucial role in the adsorption process. Studies show that the adsorption of this compound is generally favored at lower pH values, with optimal removal often observed in the acidic range [, , , , ].
Q10: What is the role of organic carbon and calcium ions in the sorption of this compound onto natural sediment?
A10: Research on the sorption behavior of this compound onto natural sediment reveals that the presence of organic carbon and calcium ions can significantly influence the dye's adsorption []. The removal of organic carbon was found to decrease the sorption of the dye, suggesting that organic matter in the sediment plays a role in facilitating its adsorption. Conversely, the addition of calcium ions enhanced the sorption of this compound, highlighting the influence of ionic interactions on the adsorption process.
Q11: What are the environmental concerns associated with this compound?
A11: this compound, as a complex organic pollutant, raises environmental concerns due to its potential toxicity to aquatic life and persistence in the environment [, , , , ]. Its presence in water bodies can disrupt aquatic ecosystems and potentially pose risks to human health through the food chain.
Q12: How effective are advanced oxidation processes in degrading this compound?
A12: Advanced oxidation processes, particularly those involving UV/TiO2 photocatalysis [, ] and ozone treatment [], have shown promising results in degrading this compound. These processes generate highly reactive species like hydroxyl radicals that can effectively break down the complex dye molecules into simpler, less harmful substances.
Q13: Can biochar be used to catalyze the degradation of this compound?
A13: Research indicates that biochar, particularly when modified through acid treatment, can effectively catalyze the degradation of this compound in the presence of persulfate []. This method presents a promising approach for utilizing biochar as a sustainable catalyst for wastewater treatment.
Q14: What are some potential areas for future research on this compound?
A14: Further research on this compound could focus on:
Q15: What are the benefits of using computational chemistry and modeling in studying this compound?
A15: Computational chemistry and modeling [, , , ] can provide valuable insights into:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Nitro-2-phenyl-1H-benzo[D]imidazole](/img/structure/B74112.png)
![N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B74114.png)
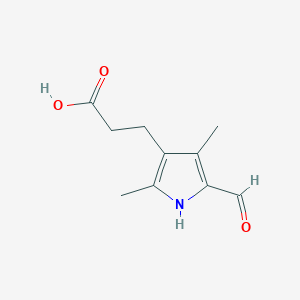

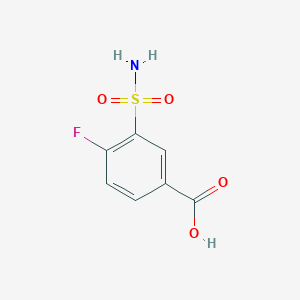
![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)

![4-[Bis(2-chloroethyl)amino]benzaldehyde](/img/structure/B74123.png)
